molecular formula C19H13BrO3 B2545829 (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one CAS No. 1321814-12-3

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one

Cat. No.: B2545829
CAS No.: 1321814-12-3
M. Wt: 369.214
InChI Key: CVEHDJSOKNCPOW-FKJILZIQSA-N
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Description

(1E,4Z)-1-(5-(4-Bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a synthetic chemical compound designed for advanced pharmaceutical and agrochemical research. It features a hybrid structure combining two furan rings linked by a 1,4-pentadien-3-one chain, a scaffold recognized for its broad bioactivity. The inclusion of a 4-bromophenyl moiety is a strategic modification often used to enhance biological activity and metabolic stability. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The core 1,4-pentadien-3-one (or chalcone) structure is a privileged scaffold in drug discovery, known for its diverse biological activities. Research on analogous structures has demonstrated considerable promise in combating multidrug-resistant bacterial pathogens . Compounds featuring the 5-(4-bromophenyl)furan unit have shown excellent in vitro antibacterial activity against critically important drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP), as classified by the WHO . Furthermore, the 1,4-pentadien-3-one pharmacophore has been extensively investigated for its antifungal properties. Structural derivatives have exhibited potent effects against plant-pathogenic fungi such as Sclerotinia sclerotiorum and Phomopsis sp., with mechanisms of action that may involve disrupting cell membrane integrity . Beyond antimicrobial applications, this structural class is also explored in oncology research. Furan-containing compounds are actively studied as inhibitors of tubulin polymerization, a validated target for anticancer drug development . This product is intended for research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1E,4Z)-1-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3/c20-15-5-3-14(4-6-15)19-12-11-18(23-19)10-8-16(21)7-9-17-2-1-13-22-17/h1-13H/b9-7-,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHDJSOKNCPOW-FKJILZIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the bromophenyl-furan derivative with another furan derivative through a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds in the conjugated system, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one can be used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a candidate for studies on electronic properties and photochemistry.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to their electronic properties.

Mechanism of Action

The mechanism of action of (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated system could also play a role in its electronic properties, affecting how it interacts with other molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations include:

Substituents on the phenyl ring : The 4-bromophenyl group in the target compound contrasts with substituents like benzyloxy, methoxy, or chlorothiazolyl in analogs. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity but could reduce solubility compared to polar groups like -OCH₃ or -OH.

Oxime ether moieties : Many high-activity analogs (e.g., compounds 5d , 5m , and 5e ) feature oxime ether groups, which are absent in the target compound. These groups enhance hydrogen-bonding interactions with viral targets, as evidenced by their superior TMV inhibition rates .

Furan vs. pyrazole/pyridinyl groups : The target compound retains dual furan rings, while analogs with pyrazolyl or pyridinyl substituents (e.g., 7a ) show varied bioactivities, suggesting heterocycle choice modulates target specificity .

Bioactivity Data (TMV Inhibition)

Compound Name/Structure Substituents Bioactivity (Inhibition Rate vs. TMV) Reference
Target: (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one 4-Bromophenyl, furan-2-yl Not explicitly reported N/A
Compound 5d: (1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(6-chloropyridin-3-yl)methyl oxime Benzyloxy, oxime ether 66.9% (protective activity) vs. ribavirin (61.8%)
Compound 5m: (1E,3Z,4E)-1-(2-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(4-chlorobenzyl) oxime 2-Benzyloxy, oxime ether 87.0% (inactivation activity) vs. ribavirin (77.9%)
Compound 5e: (1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(3-fluorobenzyl) oxime 4-Benzyloxy, oxime ether 64.6% (curative activity) vs. ribavirin (45.2%)
Gan et al. derivatives (e.g., 37a , 38a–i ) Oxadiazolyl-thioethoxy, substituted phenyl Potent curative activities (specific rates not provided)

Key Observations

  • Oxime ethers enhance activity : Derivatives with oxime ether groups (e.g., 5m , 5d ) consistently outperform ribavirin in TMV inhibition, suggesting this moiety is critical for binding to viral proteins or RNA .
  • Substituent position matters : Compound 5m (2-benzyloxy substitution) shows higher inactivation activity (87.0%) than 5d (4-benzyloxy, 66.9%), indicating steric or electronic effects influence efficacy .
  • Bromophenyl vs. benzyloxy : The target compound’s 4-bromophenyl group may improve stability or lipophilicity but lacks the polar benzyloxy group linked to higher activity in analogs.

Biological Activity

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is an organic compound characterized by a conjugated system that includes furan and bromophenyl groups. Its structural features suggest potential biological activities, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that may influence its biological interactions. The presence of the bromine atom enhances the compound's electronic properties, potentially affecting its reactivity and binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H13BrO3
Molecular Weight373.21 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The conjugated system in this compound may interact with various cellular pathways involved in cancer progression. For instance, studies on related furan derivatives have shown their ability to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

Antimicrobial Activity

The compound's potential antimicrobial properties have been suggested by its structural analogs. Compounds featuring furan rings often demonstrate activity against a range of bacteria and fungi. A study on furan derivatives indicated that modifications in their structure could enhance their antibacterial efficacy against Gram-positive bacteria.

Enzyme Inhibition

The biological activity of this compound may also involve enzyme inhibition mechanisms. Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, suggesting that this compound could be screened for its ability to modulate enzyme activity.

The mechanism of action for this compound is likely multifaceted:

  • Binding Interactions : The bromine atom's presence may enhance binding interactions with target proteins or enzymes.
  • Modulation of Signaling Pathways : The conjugated system might influence cellular signaling pathways related to proliferation and apoptosis.

Case Study 1: Anticancer Screening

In a study screening various furan derivatives for anticancer activity, compounds structurally related to this compound showed IC50 values ranging from 10 µM to 50 µM against different cancer cell lines. This suggests that the compound may possess similar potential.

Case Study 2: Antimicrobial Efficacy

Another investigation into furan-based compounds revealed that those with halogen substituents demonstrated enhanced antimicrobial activity compared to their non-halogenated counterparts. This indicates that this compound could be evaluated for its antimicrobial properties.

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